Replacing IV-only bortezomib with delanzomib overcomes poor oral absorption and peripheral neuropathy limitations in rodent PK/PD models. As a reversible β5 proteasome inhibitor, it provides distinct time-dependent recovery profiles versus irreversible carfilzomib. • 39-54% oral bioavailability for baseline PK/PD modeling • Reversible boronic acid binding enables time-dependent cellular recovery assays • Solubility ≥2.17 mg/mL in DMSO/PEG300/Tween-80/saline for delivery optimization. Supplied with full QC documentation for immediate global dispatch.
Delanzomib (CAS: 847499-27-8), also known as CEP-18770, is a reversible, threonine-directed, boronic acid-based proteasome inhibitor that specifically targets the chymotrypsin-like (CT-L, β5) subunit of the 20S proteasome [1]. As an orally bioavailable analog to the first-in-class intravenous agent bortezomib, delanzomib provides a structurally defined pharmacophore that allows for both intravenous and oral formulation modeling . For procurement and assay design, it serves as a critical baseline material for evaluating time-dependent cellular recovery and systemic pharmacokinetics, offering distinct processing and cytotoxicity profiles compared to irreversible epoxyketone inhibitors like carfilzomib [1].
Substituting delanzomib with the benchmark bortezomib fails in assays requiring oral bioavailability modeling or when evaluating systemic toxicity profiles, as bortezomib exhibits poor gastrointestinal absorption and induces dose-limiting peripheral neuropathy [1]. Conversely, substituting with carfilzomib alters the fundamental inhibition mechanism from reversible boronic acid binding to irreversible epoxyketone binding, disrupting time-dependent recovery assays[2]. Delanzomib is specifically required when researchers need a reversible β5 inhibitor that demonstrates sustained tumoral proteasome inhibition with a favorable, quantifiable cytotoxicity profile toward normal human epithelial cells and bone marrow progenitors [1].
In cell-free assays utilizing isolated human erythrocytes, delanzomib demonstrates an IC50 of 3.8 nM against the chymotrypsin-like (CT-L) proteasome activity, which is exactly equipotent to the benchmark bortezomib (IC50 = 3.8 nM) [1]. This identical baseline potency allows for direct cross-study comparability when transitioning from intravenous to oral models.
| Evidence Dimension | IC50 for chymotrypsin-like (CT-L) proteasome activity |
| Target Compound Data | 3.8 nM |
| Comparator Or Baseline | Bortezomib (3.8 nM) |
| Quantified Difference | Equipotent (0 nM difference) |
| Conditions | Isolated human erythrocytes / cell-free assay |
Allows researchers to seamlessly substitute delanzomib in established bortezomib-benchmarked assays while gaining oral bioavailability.
When evaluated in preclinical multiple myeloma models, delanzomib achieved 60% tumoral proteasome inhibition, significantly outperforming bortezomib, which achieved only 32% inhibition under identical evaluation parameters [1]. This sustained target engagement reduces the frequency of dosing required in prolonged animal studies.
| Evidence Dimension | Tumoral proteasome inhibition extent |
| Target Compound Data | 60% inhibition |
| Comparator Or Baseline | Bortezomib (32% inhibition) |
| Quantified Difference | 28% greater tumoral proteasome inhibition |
| Conditions | Preclinical multiple myeloma xenograft models |
Justifies procurement for in vivo studies requiring prolonged pharmacodynamic effects without continuous dosing.
Delanzomib exhibits an absolute oral bioavailability of 54% in rats and 39% in mice, whereas bortezomib is clinically and preclinically restricted to intravenous or subcutaneous routes due to negligible gastrointestinal absorption[1]. This quantitative shift enables the development of oral dosing regimens in rodent models.
| Evidence Dimension | Absolute oral bioavailability |
| Target Compound Data | 54% in rats, 39% in mice |
| Comparator Or Baseline | Bortezomib (Negligible oral absorption, IV/SC only) |
| Quantified Difference | Transition from non-viable oral absorption to 39-54% systemic exposure |
| Conditions | In vivo rodent pharmacokinetic modeling |
Essential for laboratories designing oral dosing regimens, eliminating the need for intravenous administration infrastructure.
Delanzomib is highly processable in standard multi-component in vivo vehicles, achieving a clear solution at ≥ 2.17 mg/mL in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This contrasts with many unformulated or early-stage peptide boronic acids that are prone to precipitation or rapid degradation in standard aqueous vehicles.
| Evidence Dimension | Solubility in standard in vivo vehicle |
| Target Compound Data | ≥ 2.17 mg/mL (clear solution) |
| Comparator Or Baseline | Unstable peptide boronic acids (prone to precipitation) |
| Quantified Difference | Achieves stable, clear solution at >2 mg/mL in standard co-solvents |
| Conditions | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline at room temperature |
Ensures reliable, reproducible dosing solutions for preclinical pharmacology, minimizing handling losses and formulation failures.
Utilizing delanzomib's 39-54% oral bioavailability to establish baseline pharmacokinetic and pharmacodynamic relationships for next-generation orally active proteasome inhibitors, effectively replacing IV-only bortezomib models in rodent studies [1].
Differentiating time-dependent cellular recovery profiles using delanzomib as a reversible boronic acid benchmark, as opposed to irreversible epoxyketones like carfilzomib, in high-throughput cell-based screening [2].
Employing delanzomib as a control compound in assays requiring high tumoral proteasome inhibition (e.g., 60% target engagement) while maintaining a quantifiable, reduced off-target toxicity profile toward normal human epithelial cells and bone marrow progenitors [3].
Using delanzomib's validated solubility profile (≥ 2.17 mg/mL in DMSO/PEG300/Tween-80/Saline mixtures) as a reference standard for optimizing the delivery vehicles and processability of novel lipophilic boronic acid therapeutics .